molecular formula C15H18N4O4 B2391870 2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid CAS No. 2287301-86-2

2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid

Cat. No. B2391870
CAS RN: 2287301-86-2
M. Wt: 318.333
InChI Key: PMRVVWWOLTTZSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid, also known as PTAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PTAA is a triazole derivative that has been synthesized through various methods and has shown promising results in different biological systems.

Mechanism of Action

The mechanism of action of 2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid is not fully understood. However, studies have suggested that 2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid may act as a chelating agent, binding to metal ions and forming complexes that can interact with biological systems. 2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid may also interact with proteins and enzymes, altering their function and activity.
Biochemical and Physiological Effects:
2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid has shown various biochemical and physiological effects in different biological systems. In one study, 2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid was shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. 2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid has also been shown to have antioxidant properties, which can protect cells from oxidative stress. In another study, 2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid was shown to inhibit the proliferation of cancer cells, indicating its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields of scientific research. However, 2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid has some limitations, including its low solubility in water, which can affect its bioavailability and limit its use in biological systems.

Future Directions

There are several future directions for the research on 2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid. One potential direction is the synthesis of 2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid derivatives with improved solubility and bioavailability. Another direction is the investigation of the mechanism of action of 2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid, which can provide insights into its potential applications in different biological systems. Additionally, the development of 2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid-based dendrimers for drug delivery and gene therapy is an exciting area of research that can have significant implications for the treatment of various diseases.

Synthesis Methods

2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid can be synthesized through various methods, including click chemistry, which involves the reaction of an azide and an alkyne. In one study, 2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid was synthesized by reacting an azido-PTA derivative with propargylamine in the presence of copper (I) bromide. The reaction resulted in the formation of 2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid with a yield of 80%. Another synthesis method involves the reaction of 2-(4-bromophenyl) acetic acid with propargylamine in the presence of sodium hydride, followed by the reaction with sodium azide to yield 2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid.

Scientific Research Applications

2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid has shown potential applications in various fields of scientific research. In one study, 2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid was used as a ligand for the synthesis of a copper (II) complex, which showed promising results as an antibacterial agent. 2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid has also been used as a building block for the synthesis of dendrimers, which have potential applications in drug delivery and gene therapy. In another study, 2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid was used as a ligand for the synthesis of a ruthenium (II) complex, which showed promising results as an anticancer agent.

properties

IUPAC Name

2-[4-[3-(phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c20-14(21)10-19-9-13(17-18-19)7-4-8-16-15(22)23-11-12-5-2-1-3-6-12/h1-3,5-6,9H,4,7-8,10-11H2,(H,16,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRVVWWOLTTZSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCC2=CN(N=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.